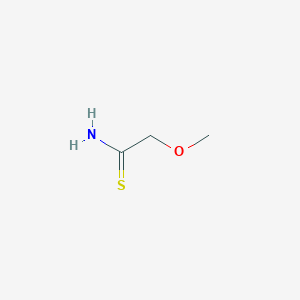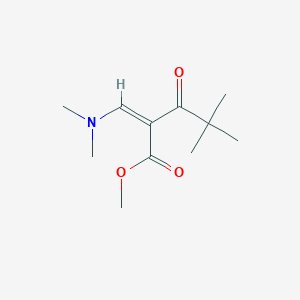
Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate
説明
“Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate” is a chemical compound with the CAS Number: 203186-56-5 . It is also known as Methyl 2-acetyl-3-(dimethylamino)acrylate, Methyl 2-[(dimethylamino)methylidene]-3-oxobutanoate . It is a solid substance .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 171.2 . It is a solid substance and has a boiling point of 66-67°C .科学的研究の応用
Stimuli-Responsive Polymersomes
This compound is used in the synthesis of stimuli-responsive polymersomes . These polymersomes are vesicles formed by amphiphilic diblock copolymers and are considered more robust than liposomes . They can respond to changes in pH, temperature, and other conditions, making them suitable for use as drug delivery systems or nanoreactors .
Drug Delivery Systems
The compound is used in the development of drug delivery systems . The polymersomes formed by this compound can be loaded with drugs and used to deliver these drugs to specific locations in the body . This is particularly useful in cancer therapy, where targeted drug delivery can help to increase the effectiveness of treatment and reduce side effects .
Gene Delivery Systems
The compound is also used in the development of gene delivery systems . The polymersomes can be loaded with DNA and used to deliver genes to specific cells . This has potential applications in gene therapy, a form of treatment that involves altering the genes inside your body’s cells to treat or stop disease .
Nanoreactors
The polymersomes formed by this compound can be used as nanoreactors . These are tiny reactors that can carry out chemical reactions on a very small scale. This has potential applications in various fields, including chemistry, biology, and medicine .
Theranostics
The compound can be used in the field of theranostics . This is a field of medicine that combines specific targeted therapy based on specific targeted diagnostic tests. In this case, the polymersomes can be used to deliver both therapeutic agents and diagnostic agents .
Artificial Organelles
The polymersomes can be used to create artificial organelles . These are tiny structures that can carry out specific functions within a cell. This has potential applications in synthetic biology, a field of science that involves redesigning organisms for useful purposes .
These are just a few of the many potential applications of “Methyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate”. It’s a versatile compound with a wide range of uses in scientific research .
特性
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)9(13)8(7-12(4)5)10(14)15-6/h7H,1-6H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARIMZDSGJUVDF-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N(C)C)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)
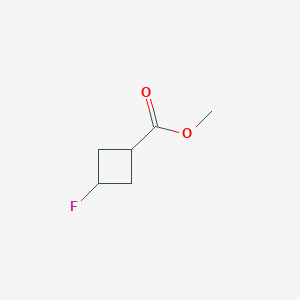
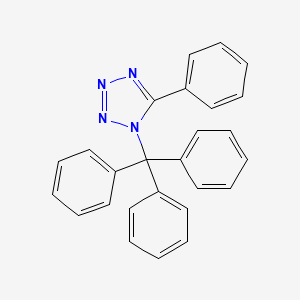
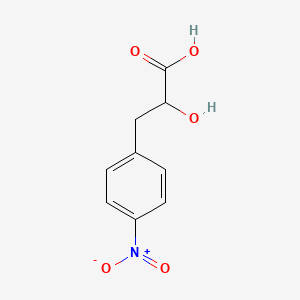


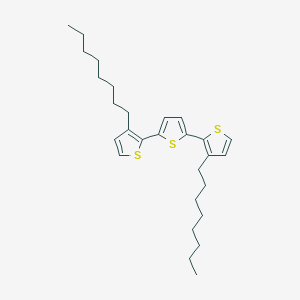
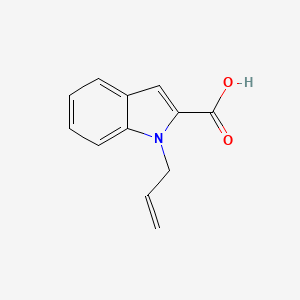
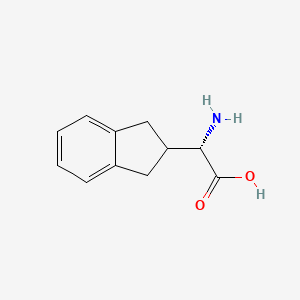
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)

